molecular formula C17H35BrN2 B14292859 1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 113104-20-4

1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide

Cat. No.: B14292859
CAS No.: 113104-20-4
M. Wt: 347.4 g/mol
InChI Key: MPXNODWFUFAPBQ-UHFFFAOYSA-M
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Description

1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by its unique structure, which includes a bicyclic ring system and a long alkyl chain, making it amphiphilic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with an alkyl halide. For instance, the reaction between 1,4-diazabicyclo[2.2.2]octane and 1-bromoundecane in a suitable solvent like methanol or ethanol under reflux conditions can yield the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the reaction and improve the overall process economics .

Chemical Reactions Analysis

Types of Reactions

1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and facilitate the mixing of otherwise immiscible substances. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .

Comparison with Similar Compounds

Properties

CAS No.

113104-20-4

Molecular Formula

C17H35BrN2

Molecular Weight

347.4 g/mol

IUPAC Name

1-undecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C17H35N2.BrH/c1-2-3-4-5-6-7-8-9-10-14-19-15-11-18(12-16-19)13-17-19;/h2-17H2,1H3;1H/q+1;/p-1

InChI Key

MPXNODWFUFAPBQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-]

Origin of Product

United States

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